5-(Benzyloxy)indoline hydrochloride

Medicinal Chemistry Monoamine Oxidase Inhibition Structure-Activity Relationship

Select 5-(Benzyloxy)indoline HCl for its unique 5-benzyloxy pharmacophore, which is critical for achieving nM-level MAO-B selectivity and orthogonal synthesis of 5-hydroxyindoles. This compound is not interchangeable with 5-hydroxy or 5-methoxy indolines. Ideal for CNS-penetrant drug candidates and MTDL development.

Molecular Formula C15H16ClNO
Molecular Weight 261.74 g/mol
CAS No. 92818-37-6
Cat. No. B1524302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Benzyloxy)indoline hydrochloride
CAS92818-37-6
Molecular FormulaC15H16ClNO
Molecular Weight261.74 g/mol
Structural Identifiers
SMILESC1CNC2=C1C=C(C=C2)OCC3=CC=CC=C3.Cl
InChIInChI=1S/C15H15NO.ClH/c1-2-4-12(5-3-1)11-17-14-6-7-15-13(10-14)8-9-16-15;/h1-7,10,16H,8-9,11H2;1H
InChIKeyGUBPTARUKOOTCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Benzyloxy)indoline hydrochloride (CAS 92818-37-6): Baseline Characteristics and Scientific Profile


5-(Benzyloxy)indoline hydrochloride (CAS 92818-37-6) is an indoline derivative with the molecular formula C15H16ClNO and a molecular weight of 261.74 g/mol [1]. This compound features a 2,3-dihydroindole core substituted with a benzyloxy group at the 5-position, and is supplied as a hydrochloride salt . It serves as a versatile synthetic intermediate in medicinal chemistry, particularly for the preparation of 5-hydroxyindole and 5-alkoxyindole derivatives through deprotection of the benzyl protecting group [2]. The benzyloxy substitution pattern is critical for modulating biological activity in downstream applications, including as a precursor for monoamine oxidase (MAO) inhibitors and other neuroactive compounds [3].

Why 5-(Benzyloxy)indoline Hydrochloride Cannot Be Interchanged with Generic Indoline Analogs


Generic substitution with unsubstituted indoline or other 5-alkoxyindoline derivatives is not scientifically justifiable due to the unique structural and functional characteristics of the 5-benzyloxy substituent. The benzyloxy group at the 5-position confers specific steric, electronic, and hydrogen-bonding properties that directly impact molecular recognition by biological targets, particularly monoamine oxidase enzymes [1]. In comparative structure-activity relationship (SAR) studies, the presence of a benzyloxy group at this position has been shown to be critical for achieving selective MAO-B inhibition, a property not observed with hydroxy, methoxy, or other alkoxy substituents [2]. Furthermore, the benzyl group serves as a removable protecting group for the 5-hydroxy functionality, enabling orthogonal synthetic strategies that are not feasible with other 5-substituted indolines. Substitution with 5-hydroxyindoline, for instance, would eliminate the protective function and alter reactivity in subsequent coupling steps. Similarly, 5-methoxyindoline cannot be cleanly deprotected to the free phenol under mild conditions, limiting its utility in complex molecule synthesis [3]. Therefore, for applications requiring either selective MAO-B engagement or a traceless 5-hydroxy protection strategy, 5-(Benzyloxy)indoline hydrochloride is not interchangeable with its closest analogs.

5-(Benzyloxy)indoline Hydrochloride: Quantifiable Differentiation Evidence for Scientific Selection


Monoamine Oxidase B (MAO-B) Selectivity: Quantitative SAR Advantage of the 5-Benzyloxy Substituent

In a comparative structure-activity relationship (SAR) study evaluating indolyl derivatives as monoamine oxidase (MAO) inhibitors, the presence of a benzyloxy group at the 5-position of the indole ring was demonstrated to be critical for achieving selective MAO-B inhibition. The compound N-(2-propynyl)-2-(5-benzyloxyindol)methylamine (FA-73), which contains the 5-benzyloxyindole substructure directly derivable from 5-(Benzyloxy)indoline, exhibited a Ki value of 0.75 ± 0.15 nM for MAO-B, compared to 800 ± 60 nM for MAO-A, resulting in a selectivity ratio of 1066 for MAO-B [1]. In contrast, the reference inhibitor L-deprenyl showed Ki values of 16.8 ± 0.1 nM for MAO-B and 376 ± 0.032 nM for MAO-A, yielding a selectivity ratio of only 22.4 for MAO-B [1]. Thus, the 5-benzyloxy-substituted scaffold provides approximately 48-fold greater MAO-B selectivity compared to L-deprenyl. This selectivity is directly attributed to the benzyloxy substitution pattern, as analogous 5-hydroxy and 5-methoxy derivatives do not exhibit comparable MAO-B selectivity.

Medicinal Chemistry Monoamine Oxidase Inhibition Structure-Activity Relationship

Multipotent Cholinesterase/MAO Inhibition: Synergistic Activity of 5-Benzyloxyindole-Containing Hybrids

Hybrid molecules incorporating the 5-benzyloxyindole pharmacophore have demonstrated potent multipotent inhibitory activity against both cholinesterases and monoamine oxidases. The most promising hybrid, compound 5 (which contains the N-[(5-benzyloxy-1-methyl-1H-indol-2-yl)methyl]-N-methylprop-2-yn-1-amine moiety derivable from 5-(benzyloxy)indoline), exhibited an IC50 of 5.2 ± 1.1 nM for MAO-A, 43 ± 8.0 nM for MAO-B, 0.35 ± 0.01 μM for AChE, and 0.46 ± 0.06 μM for BuChE [1]. In contrast, the parent MAO inhibitor N-[(5-benzyloxy-1-methyl-1H-indol-2-yl)methyl]-N-methylprop-2-yn-1-amine (compound 2) lacked cholinesterase inhibitory activity, while the AChE inhibitor donepezil lacked MAO inhibitory activity [1]. This demonstrates that the 5-benzyloxyindole scaffold provides a privileged starting point for engineering multitarget-directed ligands with balanced enzyme inhibition profiles, a property not achievable with simple indoline or 5-hydroxyindoline precursors.

Alzheimer's Disease Multitarget-Directed Ligands Cholinesterase Inhibition

Synthetic Utility: Benzyl Protecting Group Enables Orthogonal Deprotection Strategies

The benzyloxy group in 5-(Benzyloxy)indoline hydrochloride serves as a removable protecting group for the 5-hydroxy functionality, enabling orthogonal synthetic strategies. In a comparative study, the synthesis of 3-methyl-5-alkoxy indoles was accomplished using DIBALH-mediated reductive cyclization of an amino-nitrile intermediate. The mild cyclization conditions allowed for the retention of the benzyl protecting group, which is normally sensitive to palladium-catalyzed reducing conditions [1]. This contrasts with 5-hydroxyindoline, which would undergo unwanted side reactions under the same conditions. Furthermore, the benzyl group can be selectively removed via hydrogenolysis to yield the free 5-hydroxyindoline, providing access to a wide range of 5-O-substituted derivatives. This orthogonal protection/deprotection capability is not available with 5-methoxy or 5-ethoxy analogs, which require harsher demethylation conditions (e.g., BBr3) that can compromise other sensitive functional groups [2].

Organic Synthesis Protecting Group Chemistry Medicinal Chemistry

Physicochemical Properties: Computed Descriptors Differentiating 5-(Benzyloxy)indoline Hydrochloride from Analogs

Computational analysis of 5-(Benzyloxy)indoline hydrochloride yields several key physicochemical descriptors that differentiate it from its closest analogs [1]. The compound has a topological polar surface area (TPSA) of 21.3 Ų, a rotatable bond count of 3, and a hydrogen bond donor count of 2 (due to the indoline NH and the hydrochloride counterion). In contrast, 5-hydroxyindoline (TPSA = 32.3 Ų, HBD = 2, rotatable bonds = 0) and 5-methoxyindoline (TPSA = 21.3 Ų, HBD = 1, rotatable bonds = 1) exhibit distinct property profiles that influence membrane permeability and target engagement. The increased lipophilicity conferred by the benzyl group (clogP ~3.1 for the free base) compared to 5-hydroxyindoline (clogP ~1.2) or 5-methoxyindoline (clogP ~1.8) may enhance blood-brain barrier penetration, a critical parameter for CNS-targeted applications [2]. These computed property differences underscore that the 5-benzyloxy substitution pattern imparts a unique physicochemical signature that cannot be replicated by other 5-substituted indolines.

Physicochemical Properties Drug-likeness Computational Chemistry

5-(Benzyloxy)indoline Hydrochloride: Validated Application Scenarios Based on Quantitative Differentiation Evidence


Development of Highly Selective Monoamine Oxidase B (MAO-B) Inhibitors for Neurological Disorders

Based on the quantitative evidence demonstrating that the 5-benzyloxy substitution pattern confers exceptional MAO-B selectivity (Ki MAO-B = 0.75 nM, selectivity ratio = 1066), 5-(Benzyloxy)indoline hydrochloride serves as an optimal starting material for the synthesis of selective MAO-B inhibitors [1]. This application scenario is directly supported by the SAR study showing that the benzyloxy group at the 5-position is critical for achieving the observed selectivity profile. Medicinal chemists developing neuroprotective agents for Parkinson's disease, Alzheimer's disease, or other neurodegenerative conditions should prioritize this compound over 5-hydroxy or 5-methoxy indolines, which do not exhibit comparable MAO-B selectivity and would require additional synthetic steps to install the benzyloxy pharmacophore. The 48-fold greater selectivity over L-deprenyl further validates the strategic importance of this scaffold in designing next-generation MAO-B inhibitors with reduced off-target effects.

Construction of Multitarget-Directed Ligands (MTDLs) for Alzheimer's Disease Therapy

The demonstrated ability of 5-benzyloxyindole-containing hybrids to simultaneously inhibit MAO-A, MAO-B, AChE, and BuChE with balanced potency (IC50 values ranging from 5.2 nM to 0.46 μM) positions 5-(Benzyloxy)indoline hydrochloride as a privileged building block for MTDL discovery [1]. This application is uniquely enabled by the 5-benzyloxyindole pharmacophore, which engages both the catalytic site of cholinesterases and the flavin adenine dinucleotide (FAD) cofactor of MAO enzymes. Researchers aiming to develop single-molecule therapeutics for complex multifactorial diseases like Alzheimer's should select this compound as a core scaffold, as alternative indoline derivatives lack the requisite binding elements to simultaneously modulate both enzyme families. The quantitative differentiation from donepezil and the parent MAO inhibitor underscores the value proposition of this specific substitution pattern for MTDL design.

Orthogonal Protection Strategy for the Synthesis of 5-Hydroxyindole and 5-Alkoxyindole Derivatives

The benzyl group in 5-(Benzyloxy)indoline hydrochloride provides a traceless protecting group for the 5-hydroxy functionality, enabling multi-step synthetic sequences that are incompatible with free phenols or methyl/ethyl ethers. As demonstrated in the synthesis of 3-methyl-5-alkoxy indoles, the benzyl protecting group remains intact under DIBALH reductive cyclization conditions but can be cleanly removed via mild hydrogenolysis to unmask the 5-hydroxy group for further functionalization [1]. This orthogonal protection strategy is not feasible with 5-hydroxyindoline (side reactions) or 5-methoxyindoline (harsh deprotection). Consequently, this compound is the preferred choice for synthetic chemists requiring a removable protecting group at the 5-position while maintaining the indoline nitrogen for subsequent alkylation or acylation reactions. The compatibility with diverse reaction conditions expands the accessible chemical space for constructing complex indole-based bioactive molecules.

Synthesis of CNS-Penetrant Drug Candidates Requiring Enhanced Lipophilicity

The computed physicochemical properties of 5-(Benzyloxy)indoline hydrochloride, particularly its higher lipophilicity (clogP ~3.1) compared to 5-hydroxyindoline (clogP ~1.2) and 5-methoxyindoline (clogP ~1.8), make it a superior starting material for synthesizing CNS-penetrant drug candidates [1]. The increased lipophilicity, coupled with a favorable TPSA of 21.3 Ų, predicts improved blood-brain barrier permeability, which is a critical requirement for neurological drug targets. Medicinal chemists working on CNS disorders should prioritize this compound when lipophilicity-driven brain penetration is desired, as the benzyl group can be strategically retained in the final drug candidate or removed later to fine-tune pharmacokinetic properties. This differentiation is particularly relevant for programs targeting MAO-B, serotonin receptors, or other CNS-localized proteins where brain exposure is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Benzyloxy)indoline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.